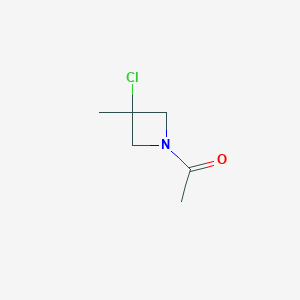
1-(3-Chloro-3-methylazetidin-1-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloro-3-methylazetidin-1-yl)ethan-1-one is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Méthodes De Préparation
The synthesis of 1-(3-Chloro-3-methylazetidin-1-yl)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3-chloro-3-methylazetidine with ethanoyl chloride under appropriate conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
1-(3-Chloro-3-methylazetidin-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine atom, forming new derivatives.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and reaction temperatures ranging from -10°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(3-Chloro-3-methylazetidin-1-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(3-Chloro-3-methylazetidin-1-yl)ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or modulator of specific enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-(3-Chloro-3-methylazetidin-1-yl)ethan-1-one can be compared with other similar compounds, such as:
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one:
1-(Indolizin-3-yl)ethan-1-one: Used as a selective inhibitor in medicinal chemistry for the treatment of diseases like prostate cancer.
The uniqueness of this compound lies in its specific structure and reactivity, which make it suitable for particular applications in synthesis and research.
Propriétés
Formule moléculaire |
C6H10ClNO |
|---|---|
Poids moléculaire |
147.60 g/mol |
Nom IUPAC |
1-(3-chloro-3-methylazetidin-1-yl)ethanone |
InChI |
InChI=1S/C6H10ClNO/c1-5(9)8-3-6(2,7)4-8/h3-4H2,1-2H3 |
Clé InChI |
AKUPMDCVYCBGIH-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1CC(C1)(C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


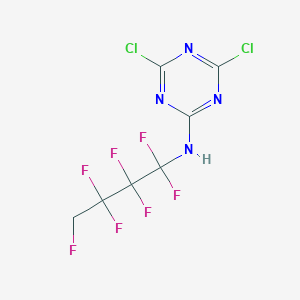

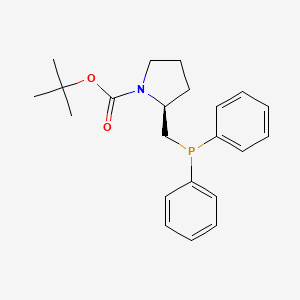
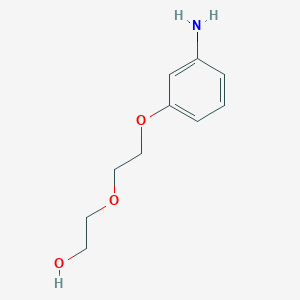
![4,5,6-Trimethyl-1H-benzo[d]imidazole](/img/structure/B12833721.png)

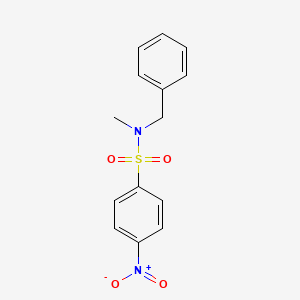
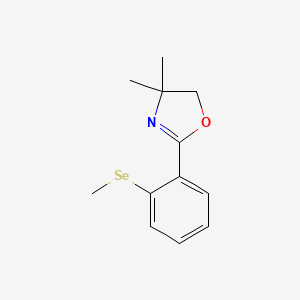
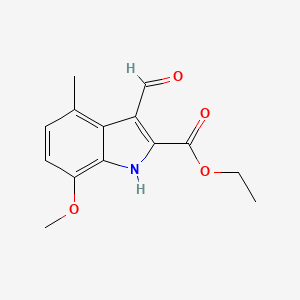
![4-[2,3,4,5,6-pentakis(4-aminophenyl)phenyl]aniline](/img/structure/B12833746.png)
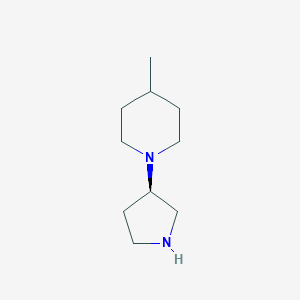

![3-bromo-7-iodo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one](/img/structure/B12833756.png)
![1-(2-Amino-1H-benzo[d]imidazol-1-yl)-2-chloroethanone](/img/structure/B12833758.png)
